molecular formula C9H12N2O2 B13456981 Phenyl N-(2-aminoethyl)carbamate CAS No. 55468-08-1

Phenyl N-(2-aminoethyl)carbamate

Cat. No.: B13456981
CAS No.: 55468-08-1
M. Wt: 180.20 g/mol
InChI Key: LSJIJPARBUDFNI-UHFFFAOYSA-N
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Description

Phenyl N-(2-aminoethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(2-aminoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-aminoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amines.

Scientific Research Applications

Phenyl N-(2-aminoethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-(2-aminoethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The compound’s carbamate group can form stable covalent bonds with nucleophilic residues in the enzyme, leading to inhibition .

Comparison with Similar Compounds

Phenyl N-(2-aminoethyl)carbamate can be compared with other carbamates such as:

The uniqueness of this compound lies in its phenyl group, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

55468-08-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

phenyl N-(2-aminoethyl)carbamate

InChI

InChI=1S/C9H12N2O2/c10-6-7-11-9(12)13-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)

InChI Key

LSJIJPARBUDFNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCCN

Origin of Product

United States

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